3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine 3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17388970
InChI: InChI=1S/C5H2Br2N4/c6-3-1-8-5-10-9-4(7)11(5)2-3/h1-2H
SMILES:
Molecular Formula: C5H2Br2N4
Molecular Weight: 277.90 g/mol

3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine

CAS No.:

Cat. No.: VC17388970

Molecular Formula: C5H2Br2N4

Molecular Weight: 277.90 g/mol

* For research use only. Not for human or veterinary use.

3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine -

Specification

Molecular Formula C5H2Br2N4
Molecular Weight 277.90 g/mol
IUPAC Name 3,6-dibromo-[1,2,4]triazolo[4,3-a]pyrimidine
Standard InChI InChI=1S/C5H2Br2N4/c6-3-1-8-5-10-9-4(7)11(5)2-3/h1-2H
Standard InChI Key XNRPMYGNXZRZKP-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC2=NN=C(N21)Br)Br

Introduction

Structural and Electronic Characteristics

The core structure of 3,6-dibromo- triazolo[4,3-a]pyrimidine consists of a triazole ring fused to a pyrimidine ring, with bromine atoms at positions 3 and 6. The IUPAC name, 3,6-dibromo- triazolo[4,3-a]pyrimidine, reflects its substitution pattern and ring numbering. Key structural parameters include:

PropertyValue
Molecular FormulaC₅H₂Br₂N₄
Molecular Weight277.90 g/mol
Canonical SMILESC1=C(C=NC2=NN=C(N21)Br)Br
InChI KeyXNRPMYGNXZRZKP-UHFFFAOYSA-N

The presence of bromine enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization . Density functional theory (DFT) studies suggest that the electron-withdrawing bromine atoms polarize the ring system, increasing its suitability as a ligand in coordination chemistry .

Synthetic Methodologies

One-Pot Three-Component Synthesis

A widely adopted method involves the cyclization of 5-amino-1-phenyl-1H-1,2,4-triazole with ethyl acetoacetate in the presence of ammonium persulfate (APTS) as a catalyst. This reaction proceeds via nucleophilic attack and dehydration, yielding the triazolopyrimidine core. Bromination is achieved using PBr₃ or HBr/H₂O₂, with a typical yield of 68–75%.

Reaction Scheme:

5-Amino-1-phenyl-1H-1,2,4-triazole+Ethyl acetoacetateAPTSTriazolo[4,3-a]pyrimidine intermediateBr23,6-Dibromo derivative\text{5-Amino-1-phenyl-1H-1,2,4-triazole} + \text{Ethyl acetoacetate} \xrightarrow{\text{APTS}} \text{Triazolo[4,3-a]pyrimidine intermediate} \xrightarrow{\text{Br}_2} \text{3,6-Dibromo derivative}

Solid-Phase Synthesis

Alternative approaches utilize solid-phase techniques to improve purity and scalability. For example, 2,7-diaminosubstituted derivatives have been synthesized using resin-bound intermediates, achieving yields of 82% . This method reduces byproduct formation and simplifies purification.

Physicochemical Properties and Stability

Thermal Stability

Thermogravimetric analysis (TGA) reveals a decomposition temperature of 285°C, indicating moderate thermal stability. The compound is hygroscopic and requires storage under inert conditions to prevent hydrolysis of the bromine substituents.

Solubility and Partition Coefficients

Experimental data for solubility (25°C):

SolventSolubility (mg/mL)
DMSO45.2
Ethanol8.7
Water<0.1

The octanol-water partition coefficient (logP) of 2.1 suggests moderate lipophilicity, favorable for membrane permeability in drug design .

Biological and Pharmacological Applications

Antitumor Activity

In vitro studies against HST116 colon cancer cells demonstrated that 3,6-dibromo derivatives exhibit IC₅₀ values of 12–18 µM, comparable to doxorubicin . Mechanistic studies suggest Aurora-A kinase inhibition as a primary mode of action, disrupting mitotic spindle formation .

Antimicrobial Properties

Screening against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively . The bromine atoms enhance membrane disruption via hydrophobic interactions.

Adenosine Receptor Modulation

Although initial derivatives showed low affinity for adenosine A₁/A₂ₐ receptors, structural analogs with 7-hydrazido substitutions displayed selective antagonism at A₃ receptors (Kᵢ = 0.8 nM) . This highlights potential in treating inflammatory disorders.

Future Research Directions

  • Targeted Drug Delivery: Encapsulation in lipid nanoparticles could improve aqueous solubility and bioavailability.

  • Structure-Activity Relationships (SAR): Systematic modification of the 3- and 6-positions may optimize kinase selectivity.

  • Green Chemistry Approaches: Developing solvent-free or catalytic bromination methods to reduce environmental impact.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator